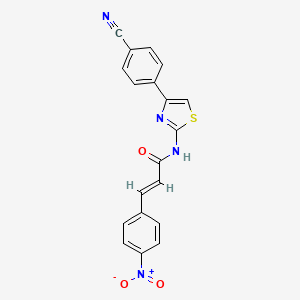![molecular formula C14H20N4O2 B2547153 morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034289-76-2](/img/structure/B2547153.png)
morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is an intriguing and versatile compound with a complex structure that reflects its multifaceted applications. This compound features a morpholino group linked to a cyclopentapyrazolo-pyrazinyl moiety, showcasing a blend of different chemical functionalities in a single molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone typically involves several key steps, starting from readily available starting materials. Commonly, the synthetic route may include:
Formation of the Pyrazolopyrazine Core: : This step usually involves the cyclization of appropriate precursors under conditions that promote the formation of the pyrazolopyrazine ring.
Introduction of the Morpholino Group: : This step typically involves nucleophilic substitution reactions, where the morpholino group is introduced to the core structure.
Methanone Formation:
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, catalytic hydrogenation, and continuous flow reactions may be employed to achieve efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : The compound can be oxidized or reduced to form different functional groups, modifying its chemical properties.
Substitution Reactions: : The presence of reactive sites allows for substitution reactions with various nucleophiles or electrophiles.
Cyclization: : Under specific conditions, the compound can undergo cyclization to form additional ring structures.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles/Electrophiles: : Various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used but generally include oxidized or reduced derivatives, substituted analogs, and additional cyclized structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic effects, including its activity as an enzyme inhibitor, receptor antagonist, or as a scaffold for developing novel drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, where its unique chemical properties provide advantages in various applications, including materials science and catalysis.
Wirkmechanismus
The mechanism by which morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone exerts its effects is complex and varies depending on the specific application. Generally, it may involve:
Enzyme Inhibition: : The compound can bind to active sites of enzymes, blocking their activity.
Receptor Antagonism: : It can bind to receptors, preventing the binding of natural ligands and thus inhibiting receptor activation.
Pathway Modulation: : By interacting with key molecules in biochemical pathways, the compound can modulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholino(4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methanone
4-(Morpholinoethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-one
N-(Morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness
Morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone stands out due to its specific combination of chemical functionalities, which confer unique reactivity and a broad range of applications. Its complex structure enables diverse interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
morpholin-4-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(16-6-8-20-9-7-16)17-4-5-18-13(10-17)11-2-1-3-12(11)15-18/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOYXZBSJBHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)


![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2547080.png)

![1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2547084.png)


![N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2547091.png)
